2-Phenyl-2-pentanol chemical structure and properties
2-Phenyl-2-pentanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential applications of 2-phenyl-2-pentanol. The information is tailored for professionals in research and development, with a focus on data presentation, experimental methodologies, and the broader context of its relevance in medicinal chemistry.
Chemical Structure and Identification
2-Phenyl-2-pentanol, also known by its IUPAC name 2-phenylpentan-2-ol, is a tertiary alcohol.[1][2][3] Its structure consists of a pentane (B18724) chain with a hydroxyl group and a phenyl group both attached to the second carbon atom.
The key identifiers for this compound are:
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IUPAC Name: 2-phenylpentan-2-ol[4]
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Molecular Formula: C₁₁H₁₆O[1]
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Canonical SMILES: CCCC(C)(C1=CC=CC=C1)O[4]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-phenyl-2-pentanol are summarized in the table below. These properties are crucial for its handling, purification, and analysis.
Table 1: Physicochemical Properties of 2-Phenyl-2-pentanol
| Property | Value |
| Molecular Weight | 164.24 g/mol [1][3] |
| Boiling Point | ~216 °C (estimated) |
| Density | ~0.972 g/cm³ |
| Refractive Index | ~1.517 |
| pKa | ~14.49 (predicted) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-phenyl-2-pentanol.
Table 2: Spectroscopic Data for 2-Phenyl-2-pentanol
| Technique | Key Features |
| ¹H NMR | - Aromatic protons: Multiplet around 7.2-7.4 ppm. - Hydroxyl proton: Singlet, chemical shift can vary. - Alkyl protons: Signals corresponding to the methyl and propyl groups. |
| ¹³C NMR | - Aromatic carbons: Peaks in the range of 125-150 ppm.[5] - Carbonyl carbon (C-OH): Expected around 70-80 ppm. - Alkyl carbons: Peaks in the upfield region (10-50 ppm).[5] |
| IR Spectroscopy | - O-H stretch: Strong, broad band around 3200-3600 cm⁻¹.[6] - C-O stretch: Medium to strong band around 1000-1300 cm⁻¹.[6] - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aromatic C=C bends: 1450-1600 cm⁻¹. |
| Mass Spectrometry | - Fragmentation patterns consistent with a tertiary alcohol structure. |
Synthesis of 2-Phenyl-2-pentanol
The most common and versatile method for the synthesis of tertiary alcohols like 2-phenyl-2-pentanol is the Grignard reaction.[7] This involves the reaction of a Grignard reagent with a suitable ketone. There are three possible retrosynthetic pathways for the synthesis of 2-phenyl-2-pentanol using this method.
Retrosynthetic Analysis
The three possible combinations of a Grignard reagent and a ketone for the synthesis of 2-phenyl-2-pentanol are:
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Phenylmagnesium bromide and 2-pentanone.
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Propylmagnesium bromide and acetophenone.
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Methylmagnesium bromide and propiophenone.
Caption: Retrosynthetic analysis of 2-phenyl-2-pentanol via the Grignard reaction.
Experimental Protocol: Grignard Synthesis of 2-Phenyl-2-pentanol from Phenylmagnesium Bromide and 2-Pentanone
This protocol details the synthesis of 2-phenyl-2-pentanol using phenylmagnesium bromide and 2-pentanone.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether
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2-Pentanone
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous sodium sulfate
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Iodine crystal (optional, as an initiator)
Procedure:
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Preparation of the Grignard Reagent:
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All glassware must be oven-dried to ensure anhydrous conditions.
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In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
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Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
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Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary to initiate the formation of the Grignard reagent.
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Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of phenylmagnesium bromide.
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-
Reaction with 2-Pentanone:
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Cool the Grignard reagent solution to 0 °C using an ice bath.
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Prepare a solution of 2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.
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Add the 2-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Work-up and Purification:
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Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation.
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Caption: Experimental workflow for the synthesis of 2-phenyl-2-pentanol.
Relevance in Drug Development and Medicinal Chemistry
While specific biological activities of 2-phenyl-2-pentanol are not extensively documented, its structural motif as a tertiary alcohol is of significant interest in drug discovery and development.
Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols.[1][8] Primary and secondary alcohols are susceptible to oxidation and glucuronidation, which can lead to rapid metabolism and clearance of a drug candidate.[1][9] The carbon atom bearing the hydroxyl group in a tertiary alcohol lacks a hydrogen atom, making it resistant to oxidation.[9] Furthermore, the steric hindrance around the hydroxyl group in a tertiary alcohol can reduce the rate of glucuronidation.[1]
Incorporating a tertiary alcohol moiety into a drug candidate can therefore be a strategic approach to:
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Block metabolic oxidation: Enhancing the pharmacokinetic profile of a molecule.
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Reduce the rate of glucuronidation: Increasing the half-life of a drug.
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Modulate physicochemical properties: Such as solubility and lipophilicity.
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]



